Enhanced Metabolic Stability of OCF3-Containing Derivatives vs. Non-Fluorinated Progenitors
The introduction of an OCF3 group at the para position of the diarylether side chain, derived from 6-(4-(Trifluoromethoxy)phenoxy)pyridin-3-ylboronic acid, conferred complete metabolic stability in human liver microsomes. In contrast, the progenitor compounds ELQ-233 (3) and compound 13, which lack this specific OCF3 substitution, were rapidly degraded [1].
| Evidence Dimension | Metabolic stability (in vitro degradation half-life in human liver microsomes) |
|---|---|
| Target Compound Data | Compound ELQ-271 (synthesized from the target boronic acid): No detectable degradation. |
| Comparator Or Baseline | ELQ-233 and Compound 13: Degradation half-lives of 10.6–92.7 min; predicted hepatic extraction ratios (EH) of 0.5–0.8 [1]. |
| Quantified Difference | Stability shifted from rapid degradation (minutes) to no detectable degradation. |
| Conditions | In vitro human liver microsomal assay. |
Why This Matters
This difference is critical for drug development, as metabolic instability leads to poor in vivo efficacy and high clearance, making the OCF3-containing intermediate essential for producing viable drug candidates.
- [1] Nilsen, A., Miley, G. P., Forquer, I. P., Mather, M. W., Katneni, K., Li, Y., ... & Riscoe, M. K. (2014). Discovery, synthesis, and optimization of antimalarial 4(1H)-quinolone-3-diarylethers. Journal of Medicinal Chemistry, 57(9), 3818-3834. View Source
